Cyenopyrafen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Food Science and Biotechnology

Field: Food Science and Biotechnology.

Application Summary: Cyenopyrafen is used in the study of its dissipation pattern in different varieties of Asian pears.

Methods of Application: A commercial Cyenopyrafen formulation is sprayed at the recommended dose on Asian pears grown at two different sites.

Results: The half-life (t 1/2) in Site 2 (5.2 d) was shorter than that in Site 1 (9.8 d).

Application in Food Analytical Methods

Field: Food Analytical Methods.

Application Summary: Cyenopyrafen is used in the analysis of its residues in citrus peel, pulp, and whole fruit.

Methods of Application: The target compound is extracted from all matrices with acetonitrile and then cleaned by dispersive solid phase extraction.

Application in Pest Management

Field: Pest Management.

Application Summary: Cyenopyrafen is used in the study of its resistance in the two-spotted spider mite.

Methods of Application: The study involves the analysis of cross-resistance to Cyenopyrafen in resistant field strains of Tetranychus urticae.

Application in Environmental Science

Field: Environmental Science.

Application Summary: Cyenopyrafen is used in the study of its dissipation pattern in different varieties of Asian pear.

Application in Pest Control in Apple Orchards

Field: Pest Control in Apple Orchards.

Application Summary: Cyenopyrafen is used in the study of its impact on predatory spiders and coccinellid beetles associated with apple orchard.

Methods of Application: The study involves the application of Cyenopyrafen 30% SC against predatory spiders and coccinellid beetles associated with apple orchard at Mukteshwar, Nainital district of Uttarakhand during 2013 and 2014.

Results: The study is still ongoing and results are yet to be published.

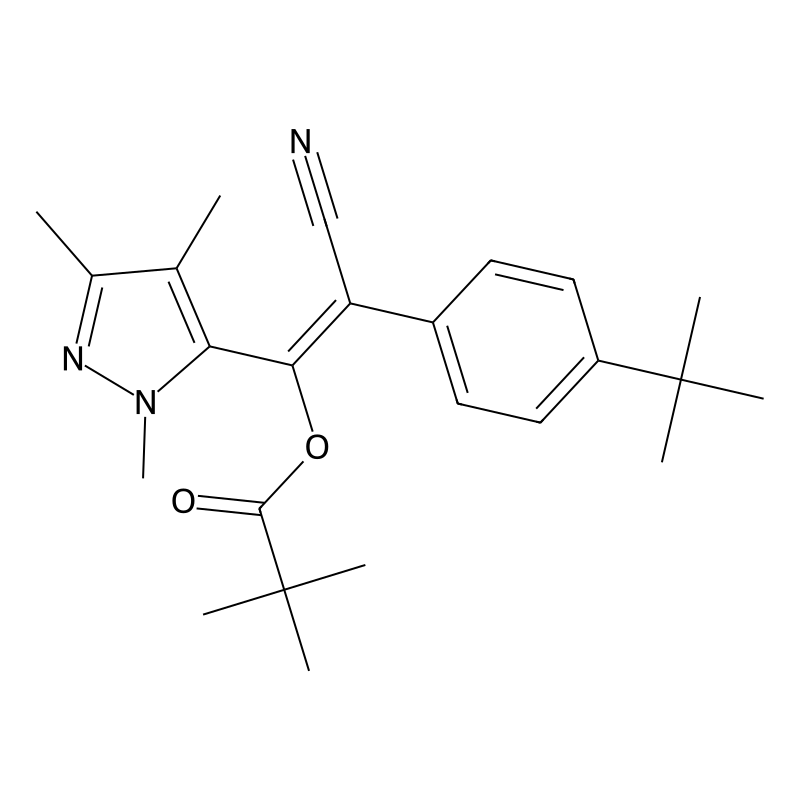

Cyenopyrafen is a synthetic chemical compound classified as a beta-ketonitrile derivative, primarily recognized for its potent acaricidal properties. Its chemical formula is , and it is known scientifically as (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate. This compound operates by inhibiting complex II in the mitochondrial respiratory chain, which is critical for energy production in target organisms such as mites and other pests . Cyenopyrafen appears as a crystalline powder that is soluble in organic solvents like ethanol and acetone but insoluble in water .

The exact mechanism of action of cyenopyrafen's active form remains unclear in scientific literature. However, some studies suggest it might disrupt the normal functioning of the insect nervous system, potentially affecting sodium channels []. More research is needed to fully elucidate its mechanism.

Cyenopyrafen exhibits significant biological activity as an acaricide, specifically targeting the two-spotted spider mite (Tetranychus urticae). Its mode of action involves the inhibition of mitochondrial respiration, leading to energy depletion in the target organisms. Studies have demonstrated that cyenopyrafen has a strong acaricidal effect, with high mortality rates observed in treated populations of Tetranychus urticae . The compound's effectiveness has been linked to its ability to evade certain resistance mechanisms present in pests, making it a valuable tool in pest management strategies.

The synthesis of cyenopyrafen can be achieved through multiple methods:

- Condensation Reaction: The primary method involves condensing 3-hydroxyacrylonitrile with 2,2-dimethyl propionyl chloride using triethylamine as a base.

- Steglich Esterification: An alternative method utilizes Steglich esterification of 3-hydroxyacrylonitrile with 2,2-dimethylpropionic acid in the presence of 4-dimethylaminopyridine and dicyclohexylcarbodiimide, yielding the desired product with moderate efficiency (approximately 65%) .

- Isomerization: The geometric isomer can be synthesized from the Z form of cyenopyrafen through heating in polar solvents like acetonitrile or methanol with organic bases such as pyridine .

Cyenopyrafen is primarily used in agriculture as an acaricide to control pest populations effectively. Its application is particularly beneficial for crops vulnerable to mite infestations, including strawberries and citrus fruits. The compound's unique mode of action makes it an important component in integrated pest management systems aimed at reducing reliance on traditional pesticides and mitigating resistance development among pest populations .

Research has indicated that cyenopyrafen interacts with various biological systems at the molecular level. Notably, studies have identified specific cytochrome P450 enzymes in Tetranychus urticae that metabolize cyenopyrafen into hydroxylated analogues. This metabolic pathway can influence the efficacy of cyenopyrafen as well as contribute to resistance mechanisms observed in some mite populations . Understanding these interactions is crucial for developing effective strategies to manage resistance and enhance the compound's application.

Cyenopyrafen shares structural similarities with several other acaricides and insecticides. Below are some comparable compounds along with their unique characteristics:

Cyenopyrafen stands out due to its specific targeting of mitochondrial complex II and its efficacy against resistant strains of pests like Tetranychus urticae, making it a valuable addition to modern agricultural practices focused on sustainable pest management strategies.

Molecular Formula and Weight

Cyenopyrafen possesses the molecular formula C₂₄H₃₁N₃O₂, indicating a complex organic structure containing 24 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms [1] [3] [4]. The molecular weight of cyenopyrafen is consistently reported as 393.52 to 393.53 grams per mole across multiple authoritative sources [1] [5] [4]. The exact mass determination through high-resolution mass spectrometry yields a value of 393.24200 atomic mass units [4].

The compound demonstrates specific physical properties including a density of 1.034 grams per cubic centimeter and a calculated boiling point of 489.071 degrees Celsius at 760 millimeters of mercury [4]. The flash point is determined to be 249.582 degrees Celsius, indicating moderate thermal stability [4].

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₁N₃O₂ |

| Molecular Weight | 393.52-393.53 g/mol |

| Exact Mass | 393.24200 |

| Density | 1.034 g/cm³ |

| Boiling Point | 489.071°C at 760 mmHg |

| Flash Point | 249.582°C |

International Union of Pure and Applied Chemistry Nomenclature and Chemical Naming

The International Union of Pure and Applied Chemistry systematic name for cyenopyrafen is (1E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethyl-1H-pyrazol-5-yl)ethenyl 2,2-dimethylpropanoate [1] [6] [7]. This comprehensive nomenclature reflects the complete structural arrangement of the molecule, including the geometric configuration indicated by the (1E) designation [6].

Alternative systematic naming conventions include the Chemical Abstracts Service designation: (1E)-2-cyano-2-[4-(1,1-dimethylethyl)phenyl]-1-(1,3,4-trimethyl-1H-pyrazol-5-yl)ethenyl 2,2-dimethylpropanoate [3] [6]. The compound is also known by the simplified International Union of Pure and Applied Chemistry name: (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate [6] [7].

The Chemical Abstracts Service registry number 560121-52-0 provides unique identification for cyenopyrafen in chemical databases and regulatory systems [1] [6] [4]. Additional database identifiers include ChEBI:81820 for the Chemical Entities of Biological Interest database and CHEMBL2287243 for the ChEMBL database [1].

Structural Characteristics

Pyrazole Core Structure

The pyrazole ring system forms the fundamental structural framework of cyenopyrafen, consisting of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms [8] [9]. This core structure exhibits specific electronic properties due to the presence of both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2) [8] [10]. The pyrrole-like nitrogen participates in the aromatic sextet through its lone pair of electrons, while the pyridine-like nitrogen retains a non-aromatic lone pair that contributes to the basicity of the molecule [8] [10].

In cyenopyrafen, the pyrazole ring carries three methyl substituents at positions 1, 3, and 4, creating the 1,3,4-trimethyl-1H-pyrazol-5-yl moiety [1] [2] [6]. This substitution pattern significantly influences the electronic properties and steric environment of the heterocycle [9] [10]. The methyl groups at positions 1, 3, and 4 provide electron-donating effects that modulate the reactivity of the pyrazole ring [11]. The substitution at position 5 connects the pyrazole core to the remainder of the molecular structure through the ethenyl linkage [1] [6].

The pyrazole ring system exhibits resistance to oxidation and reduction, with ring opening occurring only under extreme conditions such as electrolytic oxidation, ozonolysis, or treatment with strong bases [8]. The presence of electronegative nitrogen atoms reduces electron density at positions 3 and 5 while leaving the electron density at position 4 relatively unaltered [8].

Isomeric Forms and Stereochemistry

Cyenopyrafen exists in geometric isomeric forms due to the presence of a carbon-carbon double bond in the ethenyl linkage connecting the pyrazole ring to the aromatic phenyl moiety [2] [12]. The compound occurs in two geometric configurations: the E-isomer (trans configuration) and the Z-isomer (cis configuration) [2]. The commercially active form of cyenopyrafen is specifically the E-isomer, which demonstrates superior acaricidal activity compared to its Z-isomer counterpart [2].

Research has demonstrated that cyenopyrafen exhibits significantly higher acaricidal activity in the E-configuration compared to the Z-form [2]. The Z-isomer can be isomerized to the active E-form in the presence of base catalysts, providing a potential route for converting the less active isomer to the therapeutically relevant configuration [2]. X-ray crystallographic analysis has confirmed the structural arrangements of both isomeric forms, providing definitive evidence for their geometric configurations [2].

The stereochemical designation (1E) in the International Union of Pure and Applied Chemistry name specifically indicates that the compound adopts the trans configuration across the double bond, with the cyano group and the pyrazole ring positioned on opposite sides of the ethenyl linkage [1] [6]. This geometric constraint is crucial for biological activity, as the spatial arrangement of functional groups directly influences binding affinity to the target enzyme complex [2].

Functional Group Analysis

Cyenopyrafen contains several distinct functional groups that contribute to its chemical properties and biological activity [1] [7] [13]. The cyano group (-CN) represents a key structural feature, providing strong electron-withdrawing properties that influence the overall electronic distribution within the molecule [2] [4]. The cyano functionality exhibits characteristic infrared absorption at 2210 wavenumbers and carbon-13 nuclear magnetic resonance signals at 115.29 parts per million [2].

The pivalate ester group (2,2-dimethylpropanoate) serves as a significant structural component that undergoes hydrolysis to generate the corresponding enol form [7] [13]. This ester linkage represents a potential site for metabolic transformation, with hydrolysis leading to the formation of the active metabolite [7]. The pivalate moiety provides steric bulk that influences molecular conformation and binding interactions [13].

The 4-tert-butylphenyl group contributes substantial steric bulk and hydrophobic character to the molecular structure [1] [2] [4]. The tert-butyl substituent at the para position of the phenyl ring influences binding affinity through hydrophobic interactions and steric complementarity with target binding sites [14]. This aromatic system participates in π-π stacking interactions that contribute to molecular recognition [4].

| Functional Group | Location | Chemical Significance |

|---|---|---|

| Pyrazole ring | 1,3,4-trimethyl-1H-pyrazol-5-yl | Heterocyclic core, structural framework |

| Cyano group | Attached to ethenyl carbon | Electron-withdrawing, affects reactivity |

| Pivalate ester | 2,2-dimethylpropanoate | Hydrolyzable, metabolic activation site |

| tert-Butyl group | Para-position on phenyl | Steric bulk, hydrophobic interactions |

| Aromatic ring | 4-tert-butylphenyl moiety | π-π interactions, molecular recognition |

| Methyl substituents | Positions 1, 3, 4 of pyrazole | Electron-donating, steric modulation |

Structural Relationship to Other Pyrazole Acaricides

Cyenopyrafen belongs to the beta-ketonitrile subclass of pyrazole acaricides, which are classified as Group 25A compounds by the Insecticide Resistance Action Committee [15] [16] [17]. This classification distinguishes beta-ketonitrile derivatives from carboxanilide pyrazole acaricides such as pyflubumide, which are designated as Group 25B [15] [16]. All compounds in these subgroups share the common mechanism of mitochondrial complex II electron transport inhibition [15] [16] [17].

Cyflumetofen represents the most structurally similar compound to cyenopyrafen, sharing the beta-ketonitrile pyrazole framework and Group 25A classification [18] [15] [17]. Both compounds contain cyano groups attached to ethenyl linkages and pyrazole ring systems, though cyflumetofen incorporates trifluoromethyl substituents rather than the trimethylpyrazole and tert-butylphenyl groups found in cyenopyrafen [14] [18]. The molecular formula of cyflumetofen (C₂₁H₁₆ClF₃N₂O₂) reflects its smaller size and incorporation of halogen substituents compared to cyenopyrafen [18].

Pyflubumide differs significantly from cyenopyrafen in its structural framework, belonging to the carboxanilide class rather than the beta-ketonitrile family [19] [15] [16]. The molecular formula C₂₅H₃₁F₆N₃O₃ and molecular weight of 535.52 grams per mole indicate a larger, more heavily fluorinated structure [19] [20]. Pyflubumide contains a unique hexafluoroisopropyl group and functions as a prodrug that requires metabolic conversion to its active NH-form for biological activity [19] [16] [20].

The structural differences between these pyrazole acaricides result in distinct cross-resistance patterns and binding modes at the mitochondrial complex II target site [18] [15] [17]. Beta-ketonitrile compounds like cyenopyrafen and cyflumetofen show non-additive inhibition patterns when tested together, suggesting overlapping binding sites [16]. However, the binding characteristics differ sufficiently to warrant separate subgroup classifications [15] [16].

| Compound | Chemical Class | IRAC Group | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| Cyenopyrafen | β-ketonitrile pyrazole | 25A | C₂₄H₃₁N₃O₂ | 393.53 | Trimethylpyrazole, pivalate ester, tert-butylphenyl |

| Cyflumetofen | β-ketonitrile pyrazole | 25A | C₂₁H₁₆ClF₃N₂O₂ | 424.81 | Trifluoromethyl, chlorinated aromatic |

| Pyflubumide | Carboxanilide pyrazole | 25B | C₂₅H₃₁F₆N₃O₃ | 535.52 | Hexafluoroisopropyl, carboxanilide linkage |

| Cyetpyrafen | β-ketonitrile pyrazole | 25A | C₂₁H₁₆F₃N₃O₂ | 399.37 | Trifluoroethyl, pyrazole substitution |

Physical State and Appearance

Cyenopyrafen manifests as a crystalline solid under standard conditions [7] [5]. The compound characteristically presents as needle crystals or crystalline powder, exhibiting a distinctive morphology that aids in its identification [7] [8] [9]. The physical appearance ranges from white to slightly yellow in color, with pure samples typically appearing as white crystalline material [7] [8] [9]. The compound is notably odorless at room temperature, which is an important characteristic for handling and storage considerations [7].

The crystalline structure of cyenopyrafen has been confirmed through X-ray diffraction analyses, which demonstrate the compound's ordered molecular arrangement in the solid state [6] [10]. The needle-like crystal habit contributes to the compound's handling characteristics and may influence its dissolution properties in various solvent systems.

Thermal Properties

Melting Point and Thermal Stability

Cyenopyrafen exhibits a well-defined melting point range of 106.7 to 108.2°C, demonstrating good thermal stability at moderate temperatures [7] [8] [5]. This melting point range is characteristic of the pure compound and serves as an important parameter for quality control and identification purposes. The narrow melting range indicates high purity of the technical material when properly synthesized and purified.

The compound maintains chemical stability under normal handling conditions, making it suitable for formulation and storage at ambient temperatures [7]. However, thermal decomposition characteristics have not been extensively documented in the available literature, though the compound remains stable well below its melting point during typical storage conditions.

Vapor Pressure Characteristics

The vapor pressure of cyenopyrafen is extremely low, measuring 5.2 × 10⁻⁷ Pa at 25°C [5]. This exceptionally low vapor pressure indicates that the compound has minimal volatility under normal environmental conditions, which has important implications for its environmental fate and application methods. The low volatility suggests that cyenopyrafen is unlikely to partition significantly into the vapor phase during normal use, reducing potential for atmospheric transport and inhalation exposure.

The predicted boiling point of cyenopyrafen is approximately 489°C, though this value is theoretical and may not reflect practical boiling behavior due to potential thermal decomposition at elevated temperatures [11] [12]. The flash point has been determined to be 194.2°C using the Seta closed cup method, indicating that the compound requires significant heating before it poses a fire hazard [7].

Solubility Profile

Aqueous Solubility

Cyenopyrafen demonstrates very low water solubility, with a measured value of 0.30 mg/L at 20°C [7] [5]. This extremely limited aqueous solubility classifies cyenopyrafen as practically insoluble in water according to pharmaceutical and agricultural chemical standards. The low water solubility has significant implications for the compound's environmental behavior, bioavailability, and formulation requirements.

The poor water solubility necessitates the use of specialized formulation approaches, such as suspension concentrates or emulsifiable concentrates, to achieve adequate dispersion in aqueous spray solutions [5]. This characteristic also influences the compound's environmental fate, as it is likely to associate with organic matter and sediments rather than remaining dissolved in aqueous phases.

Organic Solvent Solubility

In contrast to its limited aqueous solubility, cyenopyrafen exhibits excellent solubility in various organic solvents [5]. The compound shows good to excellent solubility in methanol (169.0 g/L), moderate solubility in n-octanol (68.68 g/L), and limited solubility in n-hexane (21.08 g/L) at 20°C [5].

Cyenopyrafen demonstrates particularly high solubility in polar organic solvents, being readily soluble in ethanol and acetone [8] [5]. The compound shows excellent solubility in aromatic solvents such as toluene (500-1000 g/L), ethyl acetate (500-1000 g/L), and acetone (500-1000 g/L) [5]. The highest solubility is observed in dichloromethane, exceeding 1000 g/L at 20°C [5].

The n-octanol/water partition coefficient (log P) of cyenopyrafen is 5.6, indicating high lipophilicity and strong affinity for organic phases [7] [8]. This high lipophilicity explains the compound's excellent solubility in organic solvents and its tendency to bioaccumulate in fatty tissues.

Stability Parameters

Hydrolytic Stability Across pH Range

Cyenopyrafen exhibits pH-dependent hydrolytic stability, with degradation rates varying significantly across different pH conditions [5]. Under acidic conditions (pH 4), the compound demonstrates relatively good stability with a half-life (DT₅₀) of 166.4 days at 25°C [5]. This stability under acidic conditions suggests that cyenopyrafen can persist in acidic soil and water environments.

At neutral pH (pH 7), the hydrolytic stability decreases considerably, with a half-life of 25.7 days at 25°C [5]. This represents a more than six-fold increase in degradation rate compared to acidic conditions. The reduced stability at neutral pH is consistent with the general behavior of ester-containing pesticides, which are subject to hydrolytic cleavage of the ester bond.

Under alkaline conditions (pH 9), cyenopyrafen undergoes rapid hydrolysis with a half-life of only 0.9 days at 25°C [5]. This dramatic reduction in stability under alkaline conditions reflects the base-catalyzed hydrolysis of the compound's ester linkage. The pH-dependent stability profile indicates that cyenopyrafen is most persistent in acidic environments and rapidly degrades in alkaline conditions.

Photolytic Stability

Cyenopyrafen demonstrates sensitivity to ultraviolet light, making photolytic degradation a significant pathway for its environmental fate [7]. The compound should be protected from direct sunlight and heat during storage and handling to maintain its chemical integrity [7]. This photosensitivity is attributed to the presence of chromophoric groups in the molecule that can absorb UV radiation and undergo photochemical reactions.

The photolytic instability of cyenopyrafen under natural sunlight conditions contributes to its environmental degradation and may limit its persistence in surface-applied agricultural applications. This characteristic is generally considered favorable from an environmental perspective, as it reduces the potential for long-term accumulation in ecosystems.

Storage recommendations specify that cyenopyrafen should be kept at 2-10°C and protected from light to maintain optimal stability [9]. The compound should be stored in tightly closed containers in a cool, dry place away from direct sunlight and heat sources [7].

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [7] [5] |

| Appearance | Needle crystals / Crystalline powder | [7] [8] [9] |

| Color | White to slightly yellow | [7] [8] [9] |

| Odor | Odorless | [7] |

| Molecular Formula | C₂₄H₃₁N₃O₂ | [3] [4] [5] |

| Molecular Weight | 393.52 g/mol | [3] [4] [5] |

| Density | 1.11 g/cm³ (at 20°C) | [7] |

| Property | Value | Reference |

|---|---|---|

| Melting Point | 106.7 - 108.2°C | [7] [8] [5] |

| Boiling Point | 489°C (predicted) | [11] [12] |

| Flash Point | 194.2°C (Seta closed cup) | [7] |

| Vapor Pressure | 5.2 × 10⁻⁷ Pa (at 25°C) | [5] |

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 0.30 mg/L (at 20°C) | [7] [5] |

| n-Hexane | 21.08 g/L (at 20°C) | [5] |

| n-Octanol | 68.68 g/L (at 20°C) | [5] |

| Methanol | 169.0 g/L (at 20°C) | [5] |

| Ethanol | Soluble | [8] |

| Acetone | 500 - 1000 g/L (at 20°C) | [8] [5] |

| Toluene | 500 - 1000 g/L (at 20°C) | [5] |

| Ethyl Acetate | 500 - 1000 g/L (at 20°C) | [5] |

| Dichloromethane | >1000 g/L (at 20°C) | [5] |

| Condition | Half-life/Stability | Reference |

|---|---|---|

| Hydrolysis at pH 4 | DT₅₀ = 166.4 days (at 25°C) | [5] |

| Hydrolysis at pH 7 | DT₅₀ = 25.7 days (at 25°C) | [5] |

| Hydrolysis at pH 9 | DT₅₀ = 0.9 days (at 25°C) | [5] |

| Chemical Stability | Stable under normal handling conditions | [7] |

| Conditions to Avoid | Sunlight, Heat | [7] |

| Photolytic Stability | Sensitive to UV light | [7] |

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard